molecular formula C15H12N6S B12671179 N,N'-Di(1H-indazol-6-yl)thiourea CAS No. 7255-94-9

N,N'-Di(1H-indazol-6-yl)thiourea

Katalognummer: B12671179
CAS-Nummer: 7255-94-9
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: OTJWJLLGPAFTIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Di(1H-indazol-6-yl)thiourea: is a chemical compound with the molecular formula C15H12N6S. It is characterized by the presence of two indazole rings attached to a central thiourea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1H-indazol-6-yl)thiourea typically involves the reaction of 6-aminoindazole with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Di(1H-indazol-6-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N’-Di(1H-indazol-6-yl)thiourea is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The indazole rings can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .

Medicine: N,N’-Di(1H-indazol-6-yl)thiourea has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development .

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism by which N,N’-Di(1H-indazol-6-yl)thiourea exerts its effects is primarily through the inhibition of specific enzymes. The indazole rings can bind to the active sites of these enzymes, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

  • N-(1H-indazol-6-yl)thiourea
  • 1,3-Di(1H-indazol-6-yl)urea

Comparison: N,N’-Di(1H-indazol-6-yl)thiourea is unique due to the presence of two indazole rings, which can enhance its binding affinity to enzyme active sites compared to similar compounds with only one indazole ring. This structural feature can lead to increased potency and specificity in its applications .

Eigenschaften

CAS-Nummer

7255-94-9

Molekularformel

C15H12N6S

Molekulargewicht

308.4 g/mol

IUPAC-Name

1,3-bis(1H-indazol-6-yl)thiourea

InChI

InChI=1S/C15H12N6S/c22-15(18-11-3-1-9-7-16-20-13(9)5-11)19-12-4-2-10-8-17-21-14(10)6-12/h1-8H,(H,16,20)(H,17,21)(H2,18,19,22)

InChI-Schlüssel

OTJWJLLGPAFTIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=S)NC3=CC4=C(C=C3)C=NN4)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.